molecular formula C12H14N2OS B1388532 2-(Piperidin-4-yloxy)-1,3-benzothiazole CAS No. 1185542-42-0

2-(Piperidin-4-yloxy)-1,3-benzothiazole

Cat. No. B1388532
M. Wt: 234.32 g/mol
InChI Key: NHNWZAYGGKJMNS-UHFFFAOYSA-N
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Description

“2-(Piperidin-4-yloxy)-1,3-benzothiazole” is a chemical compound that contains a piperidine ring . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine derivatives have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

While specific molecular structure data for “2-(Piperidin-4-yloxy)-1,3-benzothiazole” was not found, related compounds such as “2-(Piperidin-4-yloxy)pyrazine hydrochloride” have a molecular formula of C9H14ClN3O, an average mass of 215.680 Da, and a monoisotopic mass of 215.082535 Da .


Chemical Reactions Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Scientific Research Applications

1. Inhibition of Soluble Epoxide Hydrolase

  • Application Summary: The compound is used as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators . The inhibition of sEH has been suggested as a potential therapy for the treatment of pain and inflammatory diseases .
  • Methods of Application: A new series of benzohomoadamantane-based amides were synthesized, fully characterized, and evaluated as sEH inhibitors (sEHI) . Most of these amides were endowed with excellent inhibitory potencies .
  • Results: A selected compound displayed anti-inflammatory effects with higher effectiveness than the reference sEHI, TPPU .

2. Synthesis of Piperidine Derivatives

  • Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application: The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
  • Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .

3. Synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives

  • Application Summary: A facile synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described .
  • Methods of Application: The target products were obtained with 55–92% yields in relatively short reaction times .
  • Results: The target products were obtained with 55–92% yields in relatively short reaction times .

4. Covalent EGFR Inhibitors

  • Application Summary: Three types of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines were designed and synthesized as covalent EGFR (epidermal growth factor receptor) T790M/L858R inhibitors .
  • Methods of Application: The inhibitors were synthesized by replacement of the common reported 4-(3-amino .
  • Results: The synthesized inhibitors showed potential in inhibiting EGFR .

5. Antibacterial Activity

  • Application Summary: A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives has been described . One of the compounds showed antibacterial effect against Staphylococcus aureus .
  • Methods of Application: The target products were obtained using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives .
  • Results: The target products were obtained with 55–92% yields in relatively short reaction times .

6. Anti-tubercular Activity

  • Application Summary: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application: The derivatives were designed by replacing the common reported 4-(3-amino)phenoxyl moiety with 4-(4-hydroxy)piperidine-4-oxyl .
  • Results: Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Safety And Hazards

While specific safety and hazard data for “2-(Piperidin-4-yloxy)-1,3-benzothiazole” was not found, it’s generally advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

Future Directions

Piperidine derivatives continue to be an area of interest in drug discovery . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research will likely continue to explore the synthesis and pharmacological applications of piperidine derivatives .

properties

IUPAC Name

2-piperidin-4-yloxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNWZAYGGKJMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-4-yloxy)-1,3-benzothiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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